![molecular formula C11H12ClN3 B1453810 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine CAS No. 1247184-36-6](/img/structure/B1453810.png)
1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
Antimicrobial and Anticancer Agents
A study by Hafez et al. (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer activities. These derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, exhibited higher anticancer activity than the reference drug doxorubicin in some cases. Additionally, the compounds demonstrated good to excellent antimicrobial activity, highlighting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Synthesis and Reactivity
Research by Koyioni et al. (2014) investigated the reaction of 1H-pyrazol-5-amines with Appel salt, leading to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. This work elucidates the chemical reactivity of pyrazole derivatives and offers a method for synthesizing these heterocycles, which could have implications for developing new chemical entities with biological activities (Koyioni, Manoli, Manos, & Koutentis, 2014).
Mechanism of Action
Target of Action
The primary target of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness and regulating sleep-wake cycles .
Mode of Action
1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine acts as a high-affinity competitive antagonist and an inverse agonist at the human H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The action of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine affects the histaminergic signaling pathway. By blocking the histamine H3 receptor, it increases the release of histamine, a neurotransmitter that plays a key role in wakefulness . This leads to increased neuronal activity and communication with important brain regions for sleep and wakefulness .
Pharmacokinetics
After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The action of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine results in increased wakefulness and decreased sleepiness. In clinical trials, it has shown effectiveness in treating excessive daytime sleepiness in patients with narcolepsy .
Action Environment
The action, efficacy, and stability of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its bioavailability . Additionally, its stability can be affected by factors such as pH and temperature .
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-4,5-dimethylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7-8(2)14-15(11(7)13)10-5-3-9(12)4-6-10/h3-6H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQDVQRVMNQDBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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